molecular formula C10H5ClN2O6S B2382918 4,5-Dinitronaphthalene-2-sulfonyl chloride CAS No. 2377033-43-5

4,5-Dinitronaphthalene-2-sulfonyl chloride

Cat. No.: B2382918
CAS No.: 2377033-43-5
M. Wt: 316.67
InChI Key: AARCTXNWRXRKBC-UHFFFAOYSA-N
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Description

This compound is primarily utilized in organic synthesis for introducing sulfonyl groups into target molecules, particularly in the preparation of dyes, pharmaceuticals, and polymer intermediates. Its reactivity stems from the electron-withdrawing nitro groups, which enhance the electrophilicity of the sulfonyl chloride moiety, facilitating nucleophilic substitution reactions .

Preparation Methods

The synthesis of 4,5-Dinitronaphthalene-2-sulfonyl chloride involves nitration and sulfonation reactions. The typical synthetic route includes the nitration of naphthalene followed by sulfonation and chlorination. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by chlorosulfonic acid for sulfonation .

Chemical Reactions Analysis

4,5-Dinitronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of nitro groups, which are electron-withdrawing and activate the aromatic ring towards nucleophilic attack.

    Reduction Reactions: The nitro groups can be reduced to amino groups under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acid derivatives.

Scientific Research Applications

Organic Chemistry

In organic chemistry, 4,5-Dinitronaphthalene-2-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds and dyes. Its reactive sulfonyl chloride group allows for the formation of sulfonamide linkages with nucleophiles, facilitating the development of complex molecular structures .

Biochemical Assays

This compound is utilized as a reagent in biochemical assays for labeling biomolecules. Its ability to react with amino groups makes it suitable for the modification of proteins and peptides, enhancing their functionality in experimental setups .

Pharmaceutical Development

In medicinal chemistry, this compound is explored for its potential in drug development. It has been investigated for its effects on biological targets such as Nrf2 (nuclear factor erythroid 2-related factor 2), which plays a crucial role in cellular defense mechanisms against oxidative stress .

Case Study: Nrf2 Activation

Research has demonstrated that naphthalene-based compounds can activate Nrf2 pathways, suggesting potential therapeutic applications in diseases associated with oxidative stress .

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its reactivity allows it to be used in the synthesis of polymers and other materials that require specific functional groups for enhanced properties .

Summary Table of Applications

Application AreaDescriptionReferences
Organic ChemistryIntermediate for organic compounds and dyes,
Biochemical AssaysReagent for labeling biomolecules,
PharmaceuticalPotential use in drug development targeting Nrf2 pathways
IndustrialProduction of specialty chemicals and materials,

Mechanism of Action

The mechanism of action of 4,5-Dinitronaphthalene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of sulfonamide linkages . This reactivity is exploited in various chemical and biological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4,5-dinitronaphthalene-2-sulfonyl chloride, we compare it with three related compounds: 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride), 4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt dihydrate (Disodium chromotropate), and 4,4'-sulfonyldiphenol.

Table 1: Comparative Analysis of Naphthalene-Based Sulfonyl Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Primary Applications
This compound C₁₀H₅ClN₂O₆S ~316.68* Not reported -NO₂ (4,5-positions), -SO₂Cl (2) Reactive intermediate for sulfonation
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) C₁₂H₁₂ClNO₂S 228.31 67–69 -SO₂Cl (1), -N(CH₃)₂ (5) Fluorescent labeling in biochemistry
4,5-Dihydroxy-2,7-naphthalenedisulfonic acid disodium salt dihydrate C₁₀H₈Na₂O₁₀S₂·2H₂O 400.29 300 -OH (4,5), -SO₃Na (2,7) Redox indicator, metal chelation
4,4'-Sulfonyldiphenol C₁₂H₁₀O₄S 250.27 Not reported -SO₂ (bridge), -OH (para) Monomer for polyethersulfone polymers

*Calculated based on formula.

Key Differences:

Reactivity: The nitro groups in this compound render it more electrophilic than Dansyl chloride, which contains an electron-donating dimethylamino group. This makes the former more reactive in sulfonation reactions but less stable under basic conditions . In contrast, Disodium chromotropate’s hydroxyl and sulfonate groups make it water-soluble and ideal for analytical applications, whereas this compound is hydrophobic and requires organic solvents .

Thermal Stability :

  • Disodium chromotropate exhibits exceptional thermal stability (mp 300°C), attributed to its ionic sulfonate groups and crystalline hydrate structure. In comparison, Dansyl chloride decomposes near 70°C, limiting its use in high-temperature syntheses .

Applications: Dansyl chloride’s fluorescence properties are absent in this compound, restricting the latter to non-optical applications. 4,4'-Sulfonyldiphenol lacks the sulfonyl chloride group but serves as a polymer precursor, highlighting how minor structural changes drastically alter functionality .

Research Findings and Limitations

  • Synthetic Utility : this compound’s nitro groups enhance its reactivity in aryl sulfonation, as demonstrated in synthesizing sulfonated azo dyes with improved lightfastness .
  • Stability Challenges : Unlike Disodium chromotropate, this compound is moisture-sensitive and prone to hydrolysis, necessitating anhydrous handling .
  • Comparative Gaps : Direct studies comparing its reactivity with other nitro-substituted sulfonyl chlorides (e.g., 2,4-dinitrobenzenesulfonyl chloride) are absent in the provided evidence, suggesting a need for further research.

Biological Activity

4,5-Dinitronaphthalene-2-sulfonyl chloride (DNNSC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonyl chloride functional group attached to a dinitronaphthalene structure. The presence of nitro groups enhances its electrophilic properties, making it a useful reagent in various chemical reactions.

Synthesis

The synthesis of DNNSC typically involves the nitration of naphthalene followed by sulfonylation with chlorosulfonic acid. The process can be summarized as follows:

  • Nitration : Naphthalene is treated with a mixture of nitric and sulfuric acids to introduce nitro groups at the 4 and 5 positions.
  • Sulfonylation : The dinitronaphthalene product is then reacted with chlorosulfonic acid to yield DNNSC.

Antihyperglycemic Activity

Research has demonstrated that derivatives of DNNSC exhibit antihyperglycemic properties. For instance, a study synthesized a series of 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones, which showed significant antihyperglycemic activity in diabetic mouse models. Among these compounds, those with naphthalene moieties were particularly effective, suggesting that the sulfonyl group may enhance biological activity through improved binding affinity to target proteins involved in glucose metabolism .

Apoptosis Induction

Another area of interest is the ability of DNNSC derivatives to induce apoptosis in cancer cells. A study on naphthalene sulfonamide inhibitors indicated that these compounds can inhibit the STAT3 pathway, which is critical for cell survival in various cancers. In vitro experiments showed that treatment with these inhibitors led to increased apoptosis in acute myeloid leukemia (AML) cell lines . The mechanism appears to involve the inhibition of STAT3 phosphorylation, thereby promoting apoptotic pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with DNNSC and its derivatives:

Study Findings
Demonstrated significant antihyperglycemic activity in diabetic mouse models using naphthalenesulfonyl derivatives.
Investigated structural requirements for non-electrophilic interactions; observed binding affinities using Biacore technology.
Showed that naphthalene sulfonamide inhibitors induce apoptosis in AML cells by targeting the STAT3 pathway.

The biological activity of DNNSC can be attributed to its ability to interact with various biological targets:

  • Electrophilic Nature : The nitro groups enhance the electrophilicity of the molecule, allowing it to form adducts with nucleophiles such as amino acids in proteins.
  • Inhibition of Key Pathways : By inhibiting pathways such as STAT3, DNNSC derivatives can disrupt cancer cell survival mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,5-Dinitronaphthalene-2-sulfonyl chloride, and how can purity be maximized?

  • Methodology :

  • Synthesis : Begin with naphthalene sulfonation using concentrated sulfuric acid at 150–180°C, followed by nitration with a HNO₃/H₂SO₄ mixture. Ensure precise temperature control to avoid over-nitration. Chlorination of the sulfonic acid intermediate can be achieved using PCl₅ or SOCl₂ under anhydrous conditions .
  • Purification : Recrystallize from non-polar solvents (e.g., dichloromethane/hexane) to remove unreacted starting materials. Monitor purity via TLC (silica gel, ethyl acetate/hexane 1:4) and confirm with melting point analysis (mp ~80–85°C, similar to analogous sulfonyl chlorides) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to verify aromatic proton environments and sulfonyl chloride peaks (δ ~3.5–4.0 ppm for Cl-SO₂). IR spectroscopy confirms S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • Elemental Analysis : Compare experimental C, H, N, S, and Cl percentages with theoretical values (e.g., C₁₀H₅ClN₂O₆S: C 34.26%, H 1.44%) to assess purity .

Q. What are the critical storage conditions to maintain compound stability?

  • Methodology :

  • Store under inert gas (argon) at –20°C in airtight, amber glass containers to prevent hydrolysis. Pre-dry storage vessels to avoid moisture ingress. Regularly test stability via FT-IR to detect sulfonic acid formation (broad O-H stretch ~3000 cm⁻¹) .

Advanced Research Questions

Q. How can competing side reactions during sulfonation/nitration steps be systematically minimized?

  • Methodology :

  • Kinetic Control : Use excess H₂SO₄ to favor sulfonation over nitration. Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate sulfonic acid formation.
  • Selective Nitration : Introduce HNO₃ gradually at 0–5°C to direct nitration to the 4,5-positions, leveraging steric and electronic effects of the sulfonyl group .

Q. What computational methods are suitable for predicting reactivity and regioselectivity in derivatives of this compound?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry using Gaussian09 with B3LYP/6-31G(d) basis sets. Calculate Fukui indices to predict electrophilic/nucleophilic attack sites. Compare with experimental results (e.g., regioselective amidation at the sulfonyl chloride group) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways to guide solvent selection for functionalization .

Q. How should researchers address contradictions in reported reaction yields for sulfonyl chloride intermediates?

  • Methodology :

  • Variable Analysis : Systematically test variables: (i) Purity of starting materials (via GC-MS), (ii) Reaction atmosphere (O₂ vs. N₂), (iii) Catalyst traces (e.g., Fe³⁺).
  • Statistical Design : Apply a Plackett-Burman design to identify critical factors. For example, trace moisture may hydrolyze intermediates, reducing yields by >20% .

Q. What strategies enable efficient scale-up of multi-step syntheses involving this compound?

  • Methodology :

  • Process Optimization : Use microreactors for nitration to enhance heat dissipation and reduce decomposition.
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like NIR to monitor sulfonyl chloride formation in real-time during scale-up .

Properties

IUPAC Name

4,5-dinitronaphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O6S/c11-20(18,19)7-4-6-2-1-3-8(12(14)15)10(6)9(5-7)13(16)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARCTXNWRXRKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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